![molecular formula C20H15N3O4 B2497921 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 941956-54-3](/img/structure/B2497921.png)
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation reactions, cyclization, and coupling reactions. For instance, compounds with similar structures have been synthesized from carboxylic acids and ethyl carboxylates through a series of reactions that include cyclization to form the 1,3,4-oxadiazole ring, followed by further functionalization to introduce specific substituents (Jiang et al., 2012). These synthetic routes often employ catalysts like iodine and copper oxide, and conditions are tailored to achieve high yields of the target compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis. For example, the spatial structure of certain derivatives has been determined by X-ray diffraction, revealing insights into the arrangement of atoms within the molecule and the geometric configuration of its various functional groups (Jiang et al., 2012). These structural analyses are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole ring exhibit a range of chemical reactions, owing to the reactive nature of this heterocyclic moiety. They can undergo nucleophilic substitution reactions, cyclization, and coupling reactions to form various derivatives with potential biological activities (Surineni et al., 2018). The oxadiazole ring can act as a core structure for the development of compounds with antibacterial, antifungal, and anticancer properties, among others.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and optical properties, are influenced by their molecular structure and the nature of their substituents. The UV-vis absorption and fluorescence characteristics of related compounds depend on the substituents in the oxadiazole and benzofuran moieties, indicating the potential for applications in materials science and photophysical studies (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly affected by the compound's functional groups and overall molecular architecture. For example, the electron-donating or withdrawing nature of substituents on the benzofuran and oxadiazole rings can influence the compound's reactivity towards various chemical reactions. Such compounds have been explored for their potential as inhibitors of biological targets, demonstrating the interplay between their chemical structure and biological activity (Surineni et al., 2018).
Scientific Research Applications
Antibacterial and Antifungal Activities
Research on related compounds like cicerfuran and other 2-arylbenzofurans demonstrates their antimicrobial activities. Cicerfuran, for instance, has shown effectiveness against a variety of bacteria and fungi, suggesting that benzofuran derivatives could have valuable antibacterial and antifungal properties (Aslam et al., 2009).
Optical Properties and Synthesis
The optical properties of novel derivatives involving oxadiazole and benzofuran units have been explored. These studies indicate that such compounds exhibit varied absorption and emission spectra, which could be useful in developing new photoluminescent materials (Jiang et al., 2012).
Serotonin Antagonists
Cinnamamides, including those with structural similarities to the compound , have been investigated for their potential as serotonin antagonists. This research suggests applications in neurological or psychiatric conditions, where modulation of serotonin activity is beneficial (Dombro & Woolley, 1964).
Antitubercular Activity
Compounds that combine dibenzofuran, dibenzothiophene, and oxadiazole structures with cinnamamide analogs have shown potent antitubercular activity. This underscores the potential of such molecular frameworks in addressing tuberculosis and similar infectious diseases (Surineni et al., 2018).
Anti-inflammatory and Analgesic Agents
The synthesis of compounds derived from benzodifuranyl, oxadiazepines, and thiazolopyrimidines based on visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These findings suggest the utility of such structures in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Chemotherapeutic Agents
New chemotherapeutic agents featuring oxadiazole, benzothiazole, and hydrazone derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Such compounds offer a promising avenue for cancer therapy and the treatment of microbial infections (Kaya et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets can vary depending on the exact structure of the compound.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran derivatives have been found to induce DNA fragmentation in parasites, leading to apoptosis .
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways, depending on their specific structure and targets. For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity .
Result of Action
The results of the action of benzofuran compounds can include effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects would depend on the exact structure of the compound and its targets.
Future Directions
properties
IUPAC Name |
(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-15-9-5-8-14-12-16(26-18(14)15)19-22-23-20(27-19)21-17(24)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVRIQPYSHMWGG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.